molecular formula C13H16N2O2S B2817393 4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine CAS No. 871548-16-2

4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine

Cat. No.: B2817393
CAS No.: 871548-16-2
M. Wt: 264.34
InChI Key: CRMSNSZXNKVNBA-UHFFFAOYSA-N
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Description

“4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazol-2-amine group attached to a 4-methoxyphenyl group which is further substituted with an ethoxymethyl group at the 3rd position . The exact 3D structure would require more specific data or computational chemistry methods to determine.


Physical and Chemical Properties Analysis

This compound has a predicted melting point of 166.71°C and a predicted boiling point of approximately 414.5°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be 1.59 at 20°C .

Future Directions

The future directions of this compound would depend on its specific applications, which are not provided in the available data. Given its use in proteomics research , it could potentially be used in the development of new research methods or therapeutic strategies.

Properties

IUPAC Name

4-[3-(ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-17-7-10-6-9(4-5-12(10)16-2)11-8-18-13(14)15-11/h4-6,8H,3,7H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMSNSZXNKVNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C2=CSC(=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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